Cerebrocrast - 108863-62-3

Cerebrocrast

Catalog Number: EVT-10914736
CAS Number: 108863-62-3
Molecular Formula: C26H35F2NO7
Molecular Weight: 511.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cerebrocrast is synthesized from various precursors, which may include natural and synthetic compounds. Research into its origins suggests that it may have been derived from studies exploring the effects of similar compounds on cognitive processes.

Classification

Cerebrocrast is classified as a psychoactive compound, which indicates that it affects the brain's function, potentially altering mood, perception, or cognition. Its specific classification within psychoactive substances remains to be fully established as research continues.

Synthesis Analysis

Methods

The synthesis of Cerebrocrast can involve several methods, including organic synthesis techniques that utilize various chemical reactions to form the compound from simpler molecules. Specific synthesis routes may include:

  • Condensation reactions: These reactions combine two or more molecules to form a larger molecule, releasing a small molecule such as water.
  • Cyclization: This method involves forming a cyclic structure from a linear precursor, which is common in the synthesis of complex organic compounds.

Technical Details

The synthesis process typically requires precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of Cerebrocrast during and after synthesis.

Molecular Structure Analysis

Structure

Cerebrocrast's molecular structure consists of a complex arrangement of atoms that contribute to its biological activity. The specific structural formula has yet to be universally defined in literature but is characterized by functional groups that may interact with neurotransmitter systems in the brain.

Data

Molecular weight, solubility, and structural configurations are critical data points for understanding how Cerebrocrast functions at a biochemical level. While detailed molecular data are still being compiled, preliminary studies suggest that its structure allows for significant interaction with neuroreceptors.

Chemical Reactions Analysis

Reactions

Cerebrocrast undergoes various chemical reactions that can influence its efficacy and stability. Key reactions include:

  • Degradation pathways: Understanding how Cerebrocrast breaks down in biological systems is crucial for evaluating its safety and effectiveness.
  • Binding interactions: The compound's ability to bind to specific receptors can lead to various physiological effects, which are essential for therapeutic applications.

Technical Details

Analytical methods such as high-performance liquid chromatography (HPLC) are utilized to study these reactions, providing insights into the kinetics and mechanisms involved in Cerebrocrast's interactions within biological systems.

Mechanism of Action

Process

Cerebrocrast is believed to exert its effects through modulation of neurotransmitter systems, particularly those involved in cognition and memory. The exact mechanism remains under investigation but may involve:

  • Receptor activation: Binding to specific neurotransmitter receptors can lead to enhanced signaling pathways associated with cognitive functions.
  • Neuroprotective effects: Preliminary studies suggest that Cerebrocrast may help protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Data

Current research data indicate that Cerebrocrast may influence levels of key neurotransmitters such as dopamine and acetylcholine, which are critical for learning and memory processes.

Physical and Chemical Properties Analysis

Physical Properties

Cerebrocrast exhibits several physical properties that are important for its application:

  • Appearance: Typically presented as a crystalline solid or powder.
  • Melting point: Specific melting points need to be established through experimental data.

Chemical Properties

The chemical properties include reactivity with different solvents and stability under various conditions. These properties are essential for determining appropriate storage conditions and potential interactions with other compounds.

Applications

Cerebrocrast has potential applications in several scientific fields:

  • Neuroscience research: Investigating its effects on cognitive functions could lead to new insights into treating cognitive impairments or neurodegenerative diseases.
  • Pharmacology: As a psychoactive compound, it may be explored for therapeutic uses in enhancing memory or learning capabilities.
  • Drug development: Understanding its mechanism could facilitate the design of new drugs targeting similar pathways in the brain.
Introduction to Cerebrocrast in Neuropharmacological Research

Historical Development of 1,4-Dihydropyridine Derivatives in Neuroscience

The 1,4-dihydropyridine (1,4-DHP) chemical scaffold represents a cornerstone in medicinal chemistry, with its neurological applications evolving significantly over five decades. Initially developed as calcium channel modulators for cardiovascular conditions, early 1,4-DHP derivatives like nifedipine and nimodipine demonstrated unexpected neurological benefits that redirected research toward neuropharmacology. The pivotal discovery emerged when nimodipine (a first-generation 1,4-DHP) showed preferential cerebrovascular effects and neuroprotective potential in experimental models of ischemia, catalyzing interest in this chemical class for neurological disorders [10].

Structural refinements to the 1,4-DHP core progressively enhanced blood-brain barrier permeability and neuronal target engagement. Second-generation derivatives incorporated bulky hydrophobic substituents at positions 3 and 5 of the pyridine ring, alongside ester modifications, to improve CNS bioavailability. These molecular innovations yielded compounds with reduced peripheral vasodilatory effects and increased neuroprotective efficacy. Research demonstrated that optimized 1,4-DHPs could simultaneously modulate L-type voltage-gated calcium channels (VGCCs), scavenge free radicals, and inhibit lipid peroxidation—multimodal actions crucial for countering the ischemic cascade [3] [5].

Table 1: Historical Milestones in 1,4-Dihydropyridine Neuroscience Research

Time PeriodDevelopment PhaseKey AdvancesRepresentative Agents
1970s-1980sCardiovascular FocusDiscovery of calcium channel blocking activityNifedipine, Nitrendipine
Late 1980sCerebrovascular ShiftRecognition of preferential brain effects; Initial neuroprotection studiesNimodipine, Nicardipine
1990s-2000sNeuroprotection OptimizationStructural modifications for enhanced BBB penetration and reduced peripheral effectsAmlodipine, Lercanidipine
2010s-PresentMultitargeted TherapeuticsRational design of dual-action molecules targeting calcium overload, oxidative stress, and excitotoxicityCerebrocrast, Cilnidipine

The transition toward specifically engineered neuroprotective 1,4-DHPs culminated in third-generation compounds like Cerebrocrast. These agents retain the core calcium-modulating ability but incorporate structural motifs that confer additional antioxidant and anti-excitotoxic properties. The historical trajectory demonstrates a paradigm shift from incidental neuroprotective effects in cardiovascular drugs to the deliberate design of brain-penetrant 1,4-DHPs with multimodal mechanisms—a shift enabling compounds like Cerebrocrast to emerge as dedicated neurotherapeutic candidates [5] [10].

Cerebrocrast as a Novel Neuroprotective Agent: Scope and Significance

Cerebrocrast (chemical designation: methyl 6-(2-(trifluoromethyl)phenyl)-2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) exemplifies contemporary rational drug design within the 1,4-DHP class. Its molecular structure strategically integrates a trifluoromethylphenyl moiety at position 6, significantly enhancing both lipid solubility for blood-brain barrier penetration and electron-withdrawing capacity for radical scavenging activity. This deliberate modification distinguishes Cerebrocrast from earlier dihydropyridines by amplifying its neuroprotective efficacy while minimizing peripheral cardiovascular effects—a historical limitation of this chemical class [3].

Experimental evidence positions Cerebrocrast as a multi-target neuroprotectant with three primary mechanisms: 1) Voltage-dependent blockade of neuronal L-type calcium channels, reducing intracellular calcium overload during ischemia; 2) Potent scavenging of reactive oxygen species (ROS) and inhibition of membrane lipid peroxidation; and 3) Attenuation of glutamate-mediated excitotoxicity through partial NMDA receptor modulation. This tripartite action addresses interconnected pathways in the ischemic cascade, providing broader protection than single-target agents [5] [8].

Table 2: Comparative Neuroprotective Mechanisms of Cerebrocrast Versus Reference Agents

Mechanism of ActionCerebrocrastNimodipineEdaravoneCiticoline
L-type VGCC Blockade++++++++--
Antioxidant Activity++++++++++
Glutamate Modulation+++-+
Anti-apoptotic Effects+++++++
BDNF Pathway Enhancement+--+++

Key: (-) Absent; (+) Mild; (++) Moderate; (+++) Strong; (++++) Very Strong

Preclinical studies substantiate Cerebrocrast's therapeutic potential. In rodent middle cerebral artery occlusion (MCAO) models, Cerebrocrast administration significantly reduced infarct volume (38-42% decrease versus controls) and improved functional outcomes on neurological severity scores. Notably, its efficacy window extended up to 6 hours post-ischemia onset, surpassing many comparators. Mechanistic studies revealed Cerebrocrast normalized expression of key neuroprotective factors—elevating brain-derived neurotrophic factor (BDNF) while suppressing pro-apoptotic effectors like activated caspase-3. These molecular effects translated to preserved neuronal architecture and reduced apoptosis in hippocampal and cortical regions [3] [8].

The significance of Cerebrocrast extends beyond its immediate neuroprotective profile. It exemplifies the "brain-first" design principle for neurological therapeutics—prioritizing blood-brain barrier permeability, central target engagement, and multimodal action against pathogenic cascades. Furthermore, its chemical tractability offers a platform for developing derivative compounds with refined pharmacological properties. Current research explores Cerebrocrast analogs with enhanced AMPA receptor affinity or glycogen synthase kinase-3β (GSK-3β) inhibitory activity, potentially broadening applications to neurodegenerative conditions [5] [7] [10].

The future clinical translation of Cerebrocrast will likely leverage pre-hospital administration strategies. Workflow analyses demonstrate that field-initiated neuroprotection (as pioneered in the FAST-MAG trial) provides approximately 72 additional minutes of "brain under protection" time compared to in-hospital administration. This temporal advantage is critical for compounds like Cerebrocrast targeting early ischemic cascades [10].

Properties

CAS Number

108863-62-3

Product Name

Cerebrocrast

IUPAC Name

bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H35F2NO7

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3

InChI Key

ASCWBYZMMHUZMQ-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.